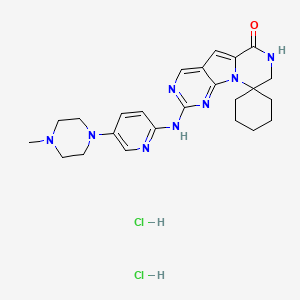
Trilaciclib hydrochloride
説明
Trilaciclib, sold under the brand name Cosela, is a medication used to reduce the frequency of chemotherapy-induced bone marrow suppression . It’s a small-molecule, short-acting, inhibitor of cyclin-dependent kinases (CDK) 4 and 6 .
Synthesis Analysis
Trilaciclib is synthesized using 2-thiomethyl-4-chloropyrimidine as a raw material by chemical reaction . The specific synthesis steps involve a nucleophilic substitution reaction between 2-thiomethyl-4-chloropyrimidine and piperazin-2-one .Molecular Structure Analysis
The molecular formula of Trilaciclib hydrochloride is C24H32Cl2N8O . The molecular weight is 519.47 g/mol .Chemical Reactions Analysis
Trilaciclib is a transient inhibitor of CDK 4 and 6 in cells, an activity that the proliferation of hematopoietic stem cells and progenitor cells depends on . It temporarily stops the reproduction of stem cells to mitigate the impact of myelosuppressive chemotherapy .Physical And Chemical Properties Analysis
Trilaciclib hydrochloride is a small-molecule, short-acting, inhibitor of cyclin-dependent kinases (CDK) 4 and 6 . It has a molecular weight of 519.47 g/mol and a molecular formula of C24H32Cl2N8O .科学的研究の応用
Myelopreservation in Lung Cancer Treatment : Trilaciclib is known for its effectiveness in preserving hematopoietic stem and progenitor cells and immune system function from chemotherapy-induced damage, a process known as myelopreservation. This was demonstrated in patients with newly diagnosed extensive-stage small cell lung cancer (ES-SCLC), where trilaciclib, when administered prior to chemotherapy, showed significant decreases in the mean duration of severe neutropenia and occurrence of severe neutropenia, with additional improvements in red blood cell and platelet measures and health-related quality of life (HRQoL) (Daniel et al., 2020).
Approval for Myelosuppression in Lung Cancer : Trilaciclib received approval in the USA in February 2021 to decrease the incidence of chemotherapy-induced myelosuppression in adult patients receiving certain chemotherapy regimens for ES-SCLC. This approval was based on its ability to induce a transient, reversible G1 cell cycle arrest of proliferating hematopoietic stem and progenitor cells in bone marrow, thus protecting them from damage during chemotherapy (Dhillon, 2021).
Effectiveness in Triple-Negative Breast Cancer : A study on metastatic triple-negative breast cancer showed that trilaciclib plus gemcitabine and carboplatin chemotherapy was generally well tolerated and the overall survival results were encouraging. This suggests a potential role of trilaciclib in this setting, although no significant differences were observed in myelosuppression endpoints (Tan et al., 2019).
Enhanced T-cell Activation in SCLC : In patients with SCLC receiving chemotherapy, trilaciclib administration generated more newly expanded peripheral T-cell clones, with significantly greater expansion among patients with an antitumor response. This suggests a role in enhancing immune system function alongside chemotherapy (Weiss et al., 2019).
Optimizing Dose Selection : Integrated pharmacokinetic and pharmacodynamic analyses of preclinical and clinical data have been crucial in determining the optimal dose of trilaciclib for use in clinical trials, particularly in ES-SCLC (Li et al., 2021).
Improved Quality of Life in Patients : Trilaciclib has been shown to improve the overall quality of life for patients receiving chemotherapy for ES-SCLC. This is due to its myeloprotective effects, which result in fewer complications and interruptions of chemotherapy treatment (Hussein et al., 2021).
Cost-Efficiency Analysis : An analysis has shown that trilaciclib may offer economic value in the prophylaxis and/or management of chemotherapy-induced myelosuppression, particularly in ES-SCLC, by reducing the need for single lineage-specific interventions (Little et al., 2021).
Potential in Breast Cancer Treatment : Trilaciclib, when used before chemotherapy in metastatic triple-negative breast cancer, has shown potential in enhancing antitumor efficacy and improving overall survival. This benefit may be mediated via immunologic mechanisms (Tan et al., 2021).
Myeloprotection in Various Cancer Treatments : Its ability to protect multiple hematopoietic lineages simultaneously during chemotherapy has been consistently demonstrated across different studies, making it a promising agent for improving the safety profile of myelosuppressive chemotherapy regimens (Domínguez et al., 2021).
Enhancing Chemotherapy and ICI Efficacy : Trilaciclib has shown promise in enhancing the antitumor efficacy of chemotherapy and immune checkpoint inhibitor combinations in preclinical models. This effect is associated with the modulation of T-cell subsets in the tumor microenvironment and increased effector function (Lai et al., 2020).
First-in-class Therapy for Myelosuppression : Trilaciclib is recognized as a first-in-class therapy to reduce chemotherapy-induced myelosuppression, particularly in the treatment of extensive-stage small cell lung cancer and advanced triple-negative breast cancer (Young & Tan, 2022).
Phase III Trials in Breast Cancer : Ongoing phase III trials, like PRESERVE 2, are evaluating the efficacy and safety of trilaciclib in combination with chemotherapy in metastatic TNBC, further expanding its potential applications in cancer treatment (Goel et al., 2022).
Safety And Hazards
将来の方向性
Trilaciclib received its first approval in the USA in February 2021 to decrease the incidence of chemotherapy-induced myelosuppression in adult patients . Clinical studies in breast cancer, colorectal cancer, and small cell lung cancer are underway in several countries . The final overall survival analysis of trilaciclib plus chemotherapy in patients with metastatic triple-negative breast cancer as part of the PRESERVE 2 trial will take place in the third quarter of 2024 .
特性
IUPAC Name |
4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCYOXKEDFAUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trilaciclib hydrochloride | |
CAS RN |
1977495-97-8 | |
| Record name | Trilaciclib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRILACICLIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
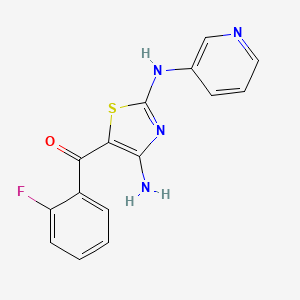
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)
![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)
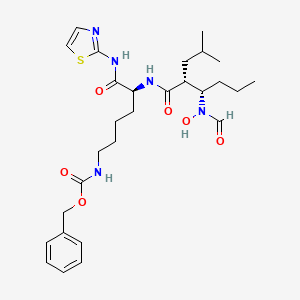
![3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B560488.png)
![8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)
![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)
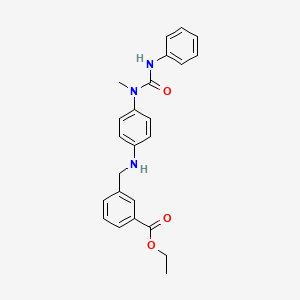
![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)
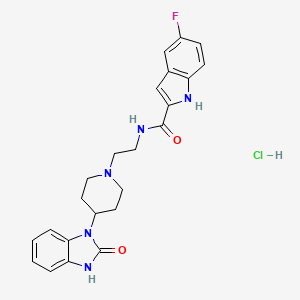
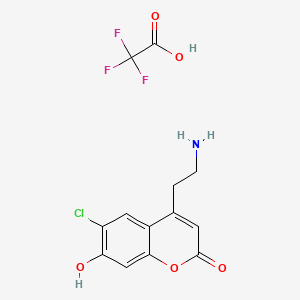
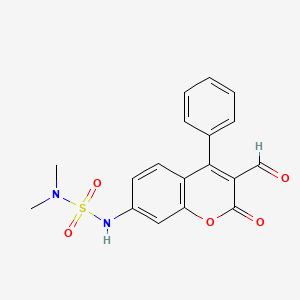
![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)